molecular formula C9H6INO2 B1148865 7-Iodoisoquinoline-1,3(2H,4H)-dione CAS No. 1260649-46-4

7-Iodoisoquinoline-1,3(2H,4H)-dione

Cat. No. B1148865
CAS RN: 1260649-46-4
M. Wt: 287.05391
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodoisoquinoline-1,3(2H,4H)-dione, commonly referred to as Iodoisoquinoline (IQ), is an aromatic heterocyclic compound consisting of two nitrogen atoms, two oxygen atoms and one iodine atom. It is a versatile and important building block for organic synthesis and is used in many scientific research applications. IQ has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

  • HIV-1 Integrase Inhibitors : A series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, closely related to 7-Iodoisoquinoline-1,3(2H,4H)-dione, has been investigated for their inhibitory properties against human immunodeficiency virus type 1 integrase (HIV-1 IN). These compounds, including derivatives with electron-withdrawing functional groups, have shown strong inhibitory activities and antiviral potencies, comparable to clinically used drugs like raltegravir (Suchaud et al., 2014).

  • HIV-1 Reverse Transcriptase Ribonuclease H Inhibitors : Compounds based on 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been discovered as scaffolds for inhibiting the ribonuclease H function of HIV-1 reverse transcriptase. They show potential in inhibiting viral replication and possess selective inhibition properties (Billamboz et al., 2011).

  • Hepatitis B Virus Replication Blockers : Research has shown that 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives can block Hepatitis B virus replication by inhibiting the viral ribonuclease H activity. These compounds have shown therapeutic potential with a reasonable therapeutic index (Cai et al., 2014).

  • Cyclin-Dependent Kinase 4 Inhibitors : A class of isoquinoline-1,3-(2H,4H)-dione derivatives has been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression, highlighting their potential as antitumor agents (Tsou et al., 2009).

  • Synthesis and Antitumor Activity : Certain isoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and evaluated for their cytotoxic and antitumor activities in vitro and in vivo, indicating their potential application in cancer therapy (Kang et al., 2014).

properties

IUPAC Name

7-iodo-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCINVXIYSCLJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodoisoquinoline-1,3(2H,4H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.